1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of action
The compound contains several structural motifs common in medicinal chemistry, including a pyrrolidin-2-one , a 1,2,4-triazolo[4,3-a]pyridine, and a 1,2,4-oxadiazole . These motifs are found in a wide range of bioactive compounds, suggesting that the compound could interact with a variety of biological targets.
Biochemical pathways
Without knowing the specific target, it’s hard to say which biochemical pathways might be affected. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities , suggesting that they could affect a wide range of pathways.
Pharmacokinetics
The compound contains a pyrrolidin-2-one, which is a common motif in drugs and is known to influence ADME properties . .
Result of action
Again, without knowing the specific target, it’s hard to say what the molecular and cellular effects might be. Given the potential activities suggested by the compound’s structure, it could have a range of effects, from inhibiting viral replication to reducing inflammation or killing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of the 1,2,4-oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents such as hydrazine and carboxylic acids.
Formation of the triazolopyridine ring: This is achieved through a series of cyclization reactions, often involving azide intermediates and alkyne precursors.
Coupling reactions: The final step involves the coupling of the prepared heterocyclic rings with the pyrrolidin-2-one moiety, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3/c32-21-9-5-14-29(21)19-12-10-17(11-13-19)16-31-25(33)30-15-4-8-20(23(30)27-31)24-26-22(28-34-24)18-6-2-1-3-7-18/h1-4,6-8,10-13,15H,5,9,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGRTYKRILPODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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